Methyl 3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 4-methylpiperidine and a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-hydroxythiophene-2-carboxylate
- 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
Uniqueness
Methyl 3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfonylated piperidine moiety. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO4S2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
methyl 3-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-6-13(7-4-9)19(15,16)10-5-8-18-11(10)12(14)17-2/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI Key |
ALIMKLHNXWZTPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
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